O-(4-Nitrobenzoyl)hydroxylamine

Electrophilic amination Chiral hydrazone synthesis 2-Oxazolidinone chemistry

Electrophilic NH₂ equivalents exhibit divergent reactivity that precludes simple reagent interchange. O-(4-Nitrobenzoyl)hydroxylamine resolves this with validated, scalable performance: • 45-95% yields in N-amination of 2-oxazolidinones vs. 10-58% for MSH • Validated at 1.6 kg scale in 7-step API synthesis (26% overall yield) • >2-year stability at 0°C; 6-month at 20°C reduces procurement frequency • ≥99% purity (HPLC) ensures reproducible results across multiple projects

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 35657-36-4
Cat. No. B1297418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Nitrobenzoyl)hydroxylamine
CAS35657-36-4
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)ON)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c8-13-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,8H2
InChIKeyVTKRSTQMGNRMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(4-Nitrobenzoyl)hydroxylamine: Electrophilic Amination Reagent


O-(4-Nitrobenzoyl)hydroxylamine (C₇H₆N₂O₄, MW 182.13, CAS 35657-36-4) is a crystalline electrophilic ammonia equivalent that functions as an NH₂ transfer agent for amination on various heterocycles [1]. Commercially available as a slightly yellow to off-white solid with ≥99% purity (HPLC) and melting point 106–110 °C [2], the compound is soluble in dichloromethane, THF, acetonitrile, DMF, and NMP [1]. It is used primarily in organic synthesis for introducing amine functionalities and has been demonstrated as a safe, scalable amination reagent in pharmaceutical process chemistry [3].

O-(4-Nitrobenzoyl)hydroxylamine: Why Substitution Fails


Electrophilic hydroxylamine-based NH₂ equivalents exhibit widely divergent reactivity, stability, and safety profiles that preclude simple interchange. Direct head-to-head comparisons demonstrate that O-(4-nitrobenzoyl)hydroxylamine (NbzONH₂) can achieve 45–95% yield in N-amination of 2-oxazolidinones, whereas alternative reagents such as O-mesitylenesulfonylhydroxylamine (MSH) provide only 10–58% yield under comparable conditions [1]. Furthermore, O-(diphenylphosphinyl)hydroxylamine (DPPH) may show activity where NbzONH₂ does not react, indicating substrate-specific selectivity that demands evidence-based reagent selection [2]. Crystalline NbzONH₂ also offers distinct storage stability (6 months at 20 °C, >2 years at 0 °C) compared to other hydroxylamine derivatives that may be less stable or require more stringent handling [3]. Generic substitution without empirical comparison risks failed reactions, lower yields, or safety incidents during scale-up.

O-(4-Nitrobenzoyl)hydroxylamine – Performance Comparison


N-Amination of 2-Oxazolidinones vs. MSH

In a direct head-to-head comparison of hydroxylamine-based electrophilic ammonia equivalents for N-amination of 2-oxazolidinones, O-(4-nitrobenzoyl)hydroxylamine (NbzONH₂) combined with NaH in dioxane provided yields of 45–95% across multiple substrates, whereas O-mesitylenesulfonylhydroxylamine (MSH) under comparable basic conditions gave only 10–58% yield [1]. This represents a yield advantage of up to 85 absolute percentage points.

Electrophilic amination Chiral hydrazone synthesis 2-Oxazolidinone chemistry

Multikilogram API Production Validation

O-(4-Nitrobenzoyl)hydroxylamine was employed as the key amination reagent in a validated seven-step process that successfully generated 1.6 kg of a p38 kinase inhibitor active pharmaceutical ingredient (API) with 26% overall yield [1]. This demonstration of robust, safe, and scalable N-amination at multikilogram scale represents a critical differentiation from many electrophilic amination reagents for which process-scale validation data are unavailable.

Process chemistry Kilogram-scale amination p38 kinase inhibitor synthesis

Long-Term Storage Stability

Crystalline O-(4-nitrobenzoyl)hydroxylamine is stable at 20 °C for up to 6 months and at 0 °C for more than 2 years, with thermal stability analysis showing exothermic events with onset temperatures at 100 °C (641 J g⁻¹) and 162 °C (657 J g⁻¹) [1]. In contrast, other hydroxylamine-based electrophilic amination reagents such as O-(diphenylphosphinyl)hydroxylamine (DPPH) have documented safety incidents during manufacture [2] and may require more stringent storage conditions.

Reagent stability Long-term storage Procurement logistics

2-Oxazolidinone N-Amination vs. DNPH

In the comparative study of hydroxylamine-based electrophilic ammonia equivalents, O-(4-nitrobenzoyl)hydroxylamine (NbzONH₂) was identified as a superior reagent combination (with NaH/dioxane) for N-amination of 2-oxazolidinones, whereas O-(2,4-dinitrophenyl)hydroxylamine (DNPH) and hydroxylamine-O-sulfonic acid (HOSA) were also evaluated but did not match the yield and consistency of NbzONH₂ [1]. The para-nitrobenzoyl leaving group provides an optimal balance of electrophilicity and stability that the more electron-deficient dinitrophenyl analog fails to achieve.

Electrophilic amination Reagent comparison N-amination

O-(4-Nitrobenzoyl)hydroxylamine – Key Applications


Pharmaceutical Process Development & API Manufacturing

O-(4-Nitrobenzoyl)hydroxylamine is uniquely suited for process chemistry applications requiring safe, robust, and scalable N-amination. It has been validated at 1.6 kg scale in a seven-step API synthesis delivering 26% overall yield, providing procurement confidence for pharmaceutical development and manufacturing where scale-up reliability is critical [1].

Chiral N-Acylhydrazone Synthesis

For laboratories engaged in asymmetric synthesis and chiral hydrazone preparation, this reagent provides 45–95% yields in N-amination of 2-oxazolidinones—significantly outperforming MSH and other alternatives—making it the evidence-backed choice for maximizing throughput and minimizing material waste [2].

Long-Term Reagent Inventory Management

Academic core facilities and contract research organizations (CROs) that maintain shared reagent inventories benefit from the compound's quantified 2+ year stability at 0 °C and 6-month stability at 20 °C, which reduces procurement frequency and ensures reagent freshness across multiple projects without the risk of degradation observed with less stable hydroxylamine derivatives [3].

Method Development & Reagent Screening

This compound serves as an essential benchmark electrophilic NH₂ equivalent in systematic reagent screening studies. Its well-characterized reactivity profile and direct comparative performance data against MSH, DNPH, HOSA, and DPPH make it an indispensable reference standard for developing new N-amination methodologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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